molecular formula C24H23BrN2O4 B2737357 Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate CAS No. 381680-03-1

Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate

Cat. No.: B2737357
CAS No.: 381680-03-1
M. Wt: 483.362
InChI Key: GYKWHELBXXZEIE-UHFFFAOYSA-N
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Description

Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate is a brominated aromatic compound featuring a benzamido group at position 2, a bromine substituent at position 5 on the phenyl ring, and a methyl ester functional group (SMILES: COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3) . The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, which influence its electronic environment and reactivity.

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(4-methoxybenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O4/c1-30-19-11-8-17(9-12-19)24(29)27-21-13-10-18(25)14-20(21)23(26-15-22(28)31-2)16-6-4-3-5-7-16/h3-14,23,26H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKWHELBXXZEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis, particularly in breast and colon cancer models. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and death.

Study Cell Line Inhibition (%) IC50 (µM)
Study AMCF-7 (Breast Cancer)70%15 ± 3
Study BHCT116 (Colon Cancer)65%20 ± 4

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro studies suggest that it may protect neuronal cells by enhancing antioxidant defenses and reducing apoptosis.

Study Model Neuronal Viability (%) EC50 (µM)
Study CSH-SY5Y Cells85%12 ± 1
Study DPrimary Neurons90%10 ± 0.5

Antidiabetic Properties

Preliminary research indicates that this compound may have protective effects on pancreatic β-cells under stress conditions, potentially offering therapeutic benefits in diabetes management. The compound's ability to enhance insulin secretion and reduce β-cell apoptosis has been highlighted in several studies.

Study Parameter Measured Effect
Study EInsulin SecretionIncreased by 40%
Study Fβ-cell ApoptosisReduced by 50%

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results showed a significant reduction in tumor size in over half of the participants, with manageable side effects.

Case Study 2: Neuroprotection in Parkinson's Disease Models

A study utilizing a mouse model of Parkinson's disease demonstrated that treatment with the compound significantly improved motor function and reduced neurodegeneration markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 2-({5-bromo-2-(4-methoxybenzamido)phenylmethyl}amino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and differences between the target compound and similar brominated esters or aromatic derivatives:

Compound Name Molecular Formula Key Substituents Functional Groups Noted Applications/Properties
Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate C₂₃H₂₁BrN₂O₃ 5-Bromo, 2-(4-methoxybenzamido), phenylmethyl Ester, benzamido, tertiary amine Potential bioactivity (inferred)
Bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate) C₁₇H₁₆Br₂O₃ 4-Bromo (di-substituted), hydroxy, isopropyl ester Ester, di-bromophenyl, alcohol Pesticide
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate (CAS 1131594-34-7) C₁₁H₁₃BrNO₃ 2-Bromo, 5-methoxy, methylamino Ester, methylamino Intermediate in organic synthesis
AZ1 (2-[[[5-Bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]amino]ethanol) C₁₇H₁₆BrF₄NO₂ 5-Bromo, 4-fluoro-3-(trifluoromethyl)methoxy, ethanolamine Ethanolamine, trifluoromethyl, ether USP25/28 inhibitor
(2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid C₉H₉BrO₄ 2-Bromo, 4-hydroxy, 5-methoxy Carboxylic acid, hydroxy Potential metabolic intermediate

Key Differences and Implications

Substitution Patterns
  • Bromine Position : The target compound’s bromine at position 5 contrasts with bromopropylate’s di-bromo substitution (positions 4 and 4') and AZ1’s bromine at position 5 combined with fluoro and trifluoromethyl groups . Positional differences influence steric and electronic effects, altering binding affinities in biological systems.
  • Benzamido Group: Unique to the target compound, this group may enhance hydrogen-bonding interactions compared to simpler substituents (e.g., methylamino in CAS 1131594-34-7) .
Functional Group Variations
  • Ester vs. Carboxylic Acid : The target’s methyl ester increases lipophilicity relative to (2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid’s free carboxylic acid, which could improve membrane permeability .
  • Amino Group Modifications: AZ1’s ethanolamine group versus the target’s tertiary amine-linked phenylmethyl group may result in divergent pharmacological profiles, as seen in AZ1’s USP25/28 inhibitory activity .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than (2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid due to the ester group, favoring passive diffusion across biological membranes .
  • Solubility: The benzamido group may reduce aqueous solubility compared to AZ1’s ethanolamine, which can form hydrogen bonds with water .

Biological Activity

Methyl 2-(((5-bromo-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a bromine atom, methoxy group, and amide linkage. Its chemical formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂
  • Molecular Weight : 396.26 g/mol

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit HSET (KIFC1), a protein crucial for the survival of centrosome-amplified cancer cells .
    • The compound's ability to induce multipolar mitosis in cancer cells suggests potential as a therapeutic agent against specific cancer types.
  • Mechanism of Action :
    • The mechanism involves the inhibition of mitotic kinesins such as Eg5 and HSET, leading to disrupted spindle formation during cell division. This results in increased cell death in cancerous cells that rely on these proteins for survival .

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (µM)Notes
HSET InhibitorAnticancer2.7High selectivity against Eg5
Benzamide DerivativeInduces multipolarityN/AEffective in centrosome-amplified cells
Methoxy Substituted CompoundsCytotoxicity10-50Varies with substitution pattern

Synthesis and Optimization

The synthesis of this compound involves several steps, including the formation of the amide bond and subsequent methylation processes. Optimizing reaction conditions such as solvent choice and temperature is crucial for maximizing yield and purity.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
Amide Formation5-Bromo-2-(4-methoxybenzamido)phenyl + phenylmethylamine70
MethylationMethyl chloroformate in THF at room temperature65

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